Optimized Downstream Reaction Yield for Pyran-3,5-dione Synthesis
In the synthesis of pyran-3,5-dione, a key intermediate for the potassium channel opener ABT-598, the use of methyl (2-oxopropoxy)acetate as the starting ketoester under optimized conditions provides a cyclization yield of 78% [1]. This represents a significant improvement over previously reported procedures for this transformation, though a direct, quantified yield for an alternative ester (e.g., ethyl analog) under these exact conditions is not reported in the same study.
| Evidence Dimension | Downstream Cyclization Yield |
|---|---|
| Target Compound Data | 78% yield of pyran-3,5-dione from methyl (2-oxopropoxy)acetate |
| Comparator Or Baseline | Previously reported procedures (unspecified yields, noted as lower) |
| Quantified Difference | Significant increase in yield compared to previous methods |
| Conditions | Parallel addition of ketoester and NaOtBu in refluxing THF |
Why This Matters
The high yield for this specific transformation is a critical factor for process chemists, ensuring efficient use of starting material and cost-effective scale-up in the context of producing valuable pharmaceutical intermediates.
- [1] Li, W., Wayne, G. S., Lallaman, J. E., Chang, S.-J., & Wittenberger, S. J. (2006). An improved synthesis of pyran-3,5-dione: application to the synthesis of ABT-598, a potassium channel opener, via Hantzsch reaction. The Journal of Organic Chemistry, 71(4), 1725–1727. DOI: 10.1021/jo052226w View Source
